Ala-Ser-His-Leu-Gly-Leu-Ala-Arg is a synthetic octapeptide corresponding to the C-terminal eight amino acids (70-77) of the human C3a anaphylatoxin. [] C3a anaphylatoxin, a 77-residue polypeptide, is generated by the cleavage of complement component 3 during complement activation, a crucial part of the innate immune response. [] This peptide exhibits a similar biological profile to the full C3a molecule, albeit with reduced potency, suggesting that this region encompasses the critical domain for C3a receptor binding and activation. []
Ala-Ser-His-Leu-Gly-Leu-Ala-Arg was synthesized using the solid-phase peptide synthesis method. [, ] This widely used technique involves the stepwise addition of amino acids to a growing peptide chain attached to a solid support. [, ] The process begins with the anchoring of the C-terminal amino acid (arginine in this case) to the resin. Subsequent amino acids (alanine, serine, leucine, glycine, leucine, histidine, and finally alanine) are coupled sequentially, with washing and deprotection steps performed between each addition. [, ] Following the final amino acid coupling, the peptide is cleaved from the resin and purified using high-performance liquid chromatography. [, ] This method allows for the controlled and efficient synthesis of peptides with a specific sequence.
While the precise three-dimensional structure of Ala-Ser-His-Leu-Gly-Leu-Ala-Arg bound to its receptor has not been fully elucidated, studies suggest that the C-terminal region of C3a, which this peptide mimics, likely adopts a helical conformation crucial for its activity. [, ] Further structural analysis, potentially utilizing techniques such as nuclear magnetic resonance (NMR) spectroscopy or X-ray crystallography, would be required to definitively characterize the peptide's three-dimensional structure.
One notable chemical reaction involving Ala-Ser-His-Leu-Gly-Leu-Ala-Arg is its inactivation by carboxypeptidase B. [] This exopeptidase specifically cleaves basic amino acids, such as arginine, from the C-terminus of peptides. [] Treatment of Ala-Ser-His-Leu-Gly-Leu-Ala-Arg with carboxypeptidase B removes the C-terminal arginine, rendering the peptide inactive and highlighting the importance of this residue for its biological activity. []
The mechanism of action of Ala-Ser-His-Leu-Gly-Leu-Ala-Arg mirrors that of the full C3a anaphylatoxin, albeit with lower potency. [] It exerts its effects by binding to and activating the C3a receptor (C3aR), a G protein-coupled receptor found on various cell types, including mast cells and smooth muscle cells. [, ] Binding of Ala-Ser-His-Leu-Gly-Leu-Ala-Arg to C3aR initiates a signaling cascade that ultimately leads to the release of inflammatory mediators, such as histamine, from mast cells, contraction of smooth muscle, and increased vascular permeability. [, ] This pathway is specifically triggered by C3a and its active analogs, as demonstrated by the lack of cross-desensitization with other inflammatory mediators like C5a and bradykinin. []
Ala-Ser-His-Leu-Gly-Leu-Ala-Arg has been primarily utilized as a research tool to investigate the structure-activity relationships of the C3a anaphylatoxin and to elucidate the C3a receptor signaling pathway. [, ] It has served as a valuable model peptide for:
CAS No.: 64199-88-8
CAS No.:
CAS No.: 2154-65-6
CAS No.: 94944-78-2
CAS No.: 70173-19-2